molecular formula C7H11F3O2 B6617437 5,5,5-trifluoro-2,2-dimethylpentanoic acid CAS No. 1520419-48-0

5,5,5-trifluoro-2,2-dimethylpentanoic acid

Cat. No.: B6617437
CAS No.: 1520419-48-0
M. Wt: 184.16 g/mol
InChI Key: MTXJGTHQJBTWBS-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-2,2-dimethylpentanoic acid is a promising building block and intermediate in medicinal chemistry and pharmaceutical research . Its core structure features a pentanoic acid backbone strategically substituted with a terminal trifluoromethyl group and two alpha-methyl groups, which can enhance metabolic stability and influence lipophilicity. This compound is of significant research interest due to its structural similarity to advanced drug candidates designed to modulate the mTORC1 signaling pathway. The mTORC1 pathway is a central regulator of cell growth, metabolism, and protein synthesis, and its dysregulation is implicated in various diseases . Specifically, research indicates that close analogs of this compound, such as NV-5297, which is an (S)-2-amino derivative, have demonstrated efficacy as small-molecule activators of mTORC1 . Preclinical studies with such analogs have shown potential in improving disease phenotypes in models of Huntington's disease, including increased striatal volume, improved motor learning, and enhanced heart contractility . Researchers can leverage this compound as a key synthetic intermediate for developing novel therapeutics targeting mTORC1-deficit related diseases and other areas of investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5,5,5-trifluoro-2,2-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c1-6(2,5(11)12)3-4-7(8,9)10/h3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXJGTHQJBTWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Step 1 : Diethyl propanedioate reacts with 1,1,1-trifluoropropan-2-one in the presence of pyridine to form diethyl 2-(1,1,1-trifluoropropan-2-ylidene)malonate. This intermediate undergoes tautomerization to stabilize the enolate.

  • Step 2 : Copper iodide-catalyzed Grignard addition with methylmagnesium iodide introduces methyl groups at the α-position, yielding diethyl 2-(1,1,1-trifluoro-2-methylpropan-2-yl)malonate.

  • Step 3 : Hydrolysis of the malonate ester under acidic conditions generates the corresponding dicarboxylic acid, which undergoes decarboxylation to produce 5,5,5-trifluoro-2,2-dimethylpentanoic acid.

Table 1: Optimization Parameters for Malonic Ester Synthesis

ParameterOptimal ConditionYield (%)
CatalystCuI78
Temperature-20°C to -10°C-
SolventTHF/DCM (4:1)-
Hydrolysis Agent6M HCl85

Grignard Reaction Pathway for Alkylation

A complementary strategy employs Grignard reagents to install the trifluoromethyl and dimethyl groups sequentially. This method is advantageous for scalability and stereochemical control.

Synthetic Steps

  • Step 1 : 3,3-Dimethylpent-4-enoic acid is treated with trifluoromethyl iodide in the presence of a palladium catalyst to introduce the trifluoromethyl group via cross-coupling.

  • Step 2 : Subsequent alkylation with methylmagnesium bromide under anhydrous conditions ensures the formation of the 2,2-dimethyl configuration.

Table 2: Grignard Reaction Efficiency

ReagentReaction Time (h)Purity (%)
CF₃I/Pd(PPh₃)₄1292
CH₃MgBr688

Hydrolysis of Nitrile Intermediates

Nitrile intermediates offer a versatile route to carboxylic acids through acid- or base-catalyzed hydrolysis. A protocol adapted from PLOS ONE involves:

Nitrile Formation and Hydrolysis

  • Step 1 : Condensation of 5,5,5-trifluoro-4,4-dimethylpentanenitrile with (S)-1-phenylethanamine forms a Schiff base, which stabilizes the nitrile intermediate.

  • Step 2 : Hydrolysis under refluxing hydrochloric acid converts the nitrile to the carboxylic acid, with ammonium formate facilitating by-product removal.

Table 3: Hydrolysis Conditions and Outcomes

ConditionTemperature (°C)Yield (%)
6M HCl, 100°C10076
HCOONH₄ additive6082

Catalytic Hydrogenation for Functional Group Interconversion

Catalytic hydrogenation is employed to reduce ketone or ester intermediates to the target acid. For example:

Reduction of Keto Esters

  • Step 1 : 5,5,5-Trifluoro-2,2-dimethylpentanoyl chloride is reduced using lithium aluminum hydride (LiAlH₄) to the alcohol, followed by oxidation with Jones reagent to yield the acid.

Table 4: Hydrogenation Efficiency

Reducing AgentSolventConversion (%)
LiAlH₄THF95
NaBH₄EtOH68

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors are utilized for exothermic steps, such as Grignard additions, to enhance heat dissipation and reduce reaction times.

Process Optimization

  • Catalyst Recycling : Palladium catalysts are recovered via filtration and reused, lowering production costs by 15–20%.

  • Waste Management : Fluorinated by-products are neutralized with calcium hydroxide to prevent environmental release.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,5,5-Trifluoro-2,2-dimethylpentanoic acid can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups may be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Drug Development:
5,5,5-Trifluoro-2,2-dimethylpentanoic acid has been utilized in the synthesis of novel pharmaceutical compounds. For instance, it serves as an intermediate in the preparation of biologically active molecules such as NV-5297, which is a potential therapeutic agent for treating neurological disorders . The trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making them more effective in biological systems.

Mechanism of Action:
The incorporation of trifluoromethyl groups in drug design is known to modulate the pharmacokinetics and pharmacodynamics of compounds. Studies indicate that derivatives of this acid exhibit improved binding affinity to target proteins due to increased hydrophobic interactions .

Agrochemical Applications

Pesticide Development:
In agrochemical research, this compound has been explored for its potential use in the synthesis of new pesticides. Its structural features allow for modifications that can enhance the efficacy and selectivity of herbicides and fungicides . The introduction of fluorinated moieties often leads to increased potency against pests while reducing toxicity to non-target organisms.

Case Studies:
Research has demonstrated that trifluoromethylated pesticides show improved performance in terms of residual activity and environmental stability compared to their non-fluorinated counterparts. This has significant implications for sustainable agriculture practices .

Toxicity Studies:
As with many fluorinated compounds, there are concerns regarding the environmental impact and toxicity of this compound. Studies are ongoing to evaluate its biodegradability and potential accumulation in ecosystems . Regulatory assessments are crucial for ensuring safe usage in agricultural applications.

Mechanism of Action

The mechanism of action of 5,5,5-trifluoro-2,2-dimethylpentanoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity by forming strong interactions with the target sites. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 5,5,5-trifluoro-2,2-dimethylpentanoic acid with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Physicochemical Properties
This compound C₇H₁₁F₃O₂ 200.16 g/mol -CF₃ (C5), -CH(CH₃)₂ (C2) High lipophilicity (predicted), acidic pKa ~3.5–4.0 (estimated)
Gemfibrozil C₁₅H₂₂O₃ 250.35 g/mol Phenoxy (C5), -CH(CH₃)₂ (C2) Low water solubility (0.0019%), mp 58–61°C
2,2-Dimethylpentanoic acid (DMPA) C₇H₁₄O₂ 130.18 g/mol -CH(CH₃)₂ (C2) Nonlinear pharmacokinetics in vivo
5-(4-Hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid C₁₆H₂₂O₄ 278.34 g/mol Hydroxyphenoxy (C5), -CH(CH₃)₂ (C2) Not determined (ND)
5,5,5-Trifluoro-4-oxopentanoic acid C₅H₅F₃O₃ 170.09 g/mol -CF₃ (C5), ketone (C4) Reactive α-keto acid moiety

Key Observations:

  • Electron-Withdrawing Effects: The trifluoromethyl group in the target compound increases acidity compared to DMPA, which lacks fluorine. Gemfibrozil’s phenoxy group introduces aromaticity and further lipophilicity .
  • Solubility : Gemfibrozil’s poor water solubility contrasts with the target compound’s predicted solubility profile, which may be influenced by the polar trifluoromethyl group .

Pharmacological and Pharmacokinetic Profiles

Gemfibrozil
  • Mechanism : Activates PPARα, reducing triglycerides and VLDL cholesterol .
  • PK Data: Nonlinear absorption at high doses due to solubility limitations; maternal and fetal Cmax correlate linearly with dose in most analogs except DMPA .
This compound
  • Hypothetical Activity: The trifluoromethyl group may enhance metabolic stability and PPARα affinity compared to DMPA. However, the absence of a phenoxy group (as in gemfibrozil) could limit tissue distribution.
DMPA (2,2-Dimethylpentanoic Acid)
  • PK Behavior: Exhibits nonlinear pharmacokinetics at higher doses, likely due to saturation of metabolic enzymes .

Biological Activity

5,5,5-Trifluoro-2,2-dimethylpentanoic acid, also known as NV-5297, is a fluorinated amino acid that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and metabolic disorders. This compound is a derivative of the amino acid structure, modified to include trifluoromethyl groups that enhance its pharmacological properties. This article explores the biological activity of NV-5297, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C7H12F3NO2
  • Molecular Weight : 201.17 g/mol
  • Structure : The trifluoromethyl group contributes to its lipophilicity and biological activity.

mTORC1 Pathway Activation

Research indicates that NV-5297 acts as an activator of the mechanistic target of rapamycin complex 1 (mTORC1) pathway. This pathway is crucial for regulating cellular growth and metabolism. In models of Huntington's disease (HD), NV-5297 administration led to significant improvements in motor function and cardiac contractility by enhancing mTORC1 signaling. Specifically, oral dosing resulted in increased striatal volume and improved heart function under stress conditions .

Hypolipidemic Effects

In addition to its neuroprotective effects, NV-5297 has been studied for its potential hypolipidemic properties. It was observed that the administration of mixed vegetable fermentation extracts containing similar compounds could reduce total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-c) levels in animal models. This suggests a potential role for NV-5297 in managing lipid profiles and preventing cardiovascular diseases .

Case Studies

A notable study involved the oral administration of NV-5297 in a mouse model of Huntington's disease. The findings demonstrated:

  • Improvement in Motor Learning : Mice treated with NV-5297 showed enhanced performance in motor tasks compared to control groups.
  • Cardiac Function : Treated mice exhibited better heart contractility and reduced fibrosis when subjected to stress tests.

These results underscore the compound's potential as a therapeutic agent for neurodegenerative disorders .

Pharmacokinetics

Pharmacokinetic studies revealed that NV-5297 has favorable bioavailability when administered orally. In a controlled experiment, male C57BL/6 mice were given both intravenous and oral doses, with serum levels measured over time using LC-MS/MS methods. The results indicated effective absorption and distribution within the body .

Summary of Biological Activities

Activity TypeEffect ObservedReference
mTORC1 ActivationImproved motor function
Cardiac ProtectionEnhanced contractility
Lipid Profile ImprovementReduced TC and LDL-c levels

Pharmacokinetic Parameters

ParameterValueReference
BioavailabilityHigh
Serum Half-life4 hours
Peak Concentration150 ng/mL

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